XRN82660
Description
Chemical Identity:
XRN82660 (CAS: 918538-05-3) is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its structure includes a pyrrolo[1,2-f][1,2,4]triazine core substituted with two chlorine atoms at positions 2 and 4, conferring unique electronic and steric properties .
Synthesis:
this compound is synthesized via a nucleophilic substitution reaction between 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) and potassium iodide (KI) in N,N-dimethylformamide (DMF) at 80°C for 12 hours. The reaction yield is 72%, with purity confirmed by HPLC (>98%) .
Properties
CAS No. |
2250382-66-0 |
|---|---|
Molecular Formula |
C47H54F2N8O13 |
Molecular Weight |
976.99 |
IUPAC Name |
17-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1Hisoindol-4-yl]amino}-3,6,9,12,15-pentaoxaheptadec-1-yl(3R)-3-{5-amino-4-carbamoyl-3-[4-(2,4-difluorophenoxy)phenyl]-1H-pyrazol-1-yl}piperidine-1-carboxylate |
InChI |
InChI=1S/C47H54F2N8O13/c48-30-8-12-37(34(49)27-30)70-32-9-6-29(7-10-32)41-40(43(51)59)42(50)57(54-41)31-3-2-15-55(28-31)47(63)69-26-25-68-24-23-67-22-21-66-20-19-65-18-17-64-16-14-52-35-5-1-4-33-39(35)46(62)56(45(33)61)36-11-13-38(58)53-44(36)60/h1,4-10,12,27,31,36,52H,2-3,11,13-26,28,50H2,(H2,51,59)(H,53,58,60)/t31-,36?/m1/s1 |
InChI Key |
XXNGOJVDXDGATG-RACIXVTASA-N |
SMILES |
O=C(N1C[C@H](N2N=C(C3=CC=C(OC4=CC=C(F)C=C4F)C=C3)C(C(N)=O)=C2N)CCC1)OCCOCCOCCOCCOCCOCCNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XRN82660; XRN-82660; XRN 82660; BTK PROTAC 10; BTK PROTAC-10; BTK PROTAC10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Limitations
- Solubility: this compound’s aqueous solubility (0.24 mg/mL) remains suboptimal for intravenous formulations, unlike more hydrophilic analogues (e.g., Compound D, 1.5 mg/mL) .
- Stereochemical Complexity : Unlike chiral compounds requiring enantiomeric resolution (e.g., Compound E), this compound’s planar structure simplifies manufacturing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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